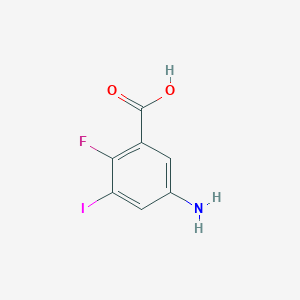

5-Amino-2-fluoro-3-iodobenzoic acid

Description

5-Amino-2-fluoro-3-iodobenzoic acid is a halogenated benzoic acid derivative featuring amino, fluoro, and iodo substituents on an aromatic ring. The compound’s unique substituent arrangement—amino at position 5, fluoro at position 2, and iodine at position 3—confers distinct electronic, steric, and biochemical properties.

Properties

Molecular Formula |

C7H5FINO2 |

|---|---|

Molecular Weight |

281.02 g/mol |

IUPAC Name |

5-amino-2-fluoro-3-iodobenzoic acid |

InChI |

InChI=1S/C7H5FINO2/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2H,10H2,(H,11,12) |

InChI Key |

ZAAILYJAMFFHSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)I)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, 5-amino-2-bromobenzoic acid undergoes diazotization at 10°C in a mixture of sulfuric acid, tetrahydrofuran (THF), and water. The diazonium intermediate reacts with potassium iodide, yielding 5-amino-2-fluoro-3-iodobenzoic acid after quenching with sodium bisulfite. The mechanism involves nucleophilic displacement of the diazo group by iodide, facilitated by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

Yield Optimization

Optimization studies highlight the importance of stoichiometric control:

- A 1:1.5 molar ratio of 5-amino-2-bromobenzoic acid to potassium iodide achieves a 92% yield.

- Temperature maintenance below 20°C prevents decomposition of the diazonium intermediate.

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| KI Stoichiometry | 1.5 eq | 92 | |

| Reaction Temperature | 10–20°C | 92 |

Halogenation of Benzoic Acid Derivatives

Alternative routes focus on sequential halogenation of benzoic acid precursors. As reported by Beilstein Journal of Organic Chemistry, 2-amino-5-fluorobenzoic acid serves as a substrate for iodination.

Iodination Strategies

Direct iodination employs iodine or potassium iodide in the presence of oxidizing agents. For example, reacting 2-amino-5-fluorobenzoic acid with iodine monochloride (ICl) in acetic acid introduces iodine at the meta position relative to the amino group. This regioselectivity arises from the directing effects of the amino and fluorine substituents.

Scalability and Challenges

While this method offers straightforward access to the target compound, scalability is limited by:

- High iodine equivalents (up to 2.5 eq) required for complete conversion.

- Purification challenges due to polyhalogenated byproducts.

Continuous-Flow Synthesis: Modern Advancements

Recent advancements in continuous-flow chemistry, as demonstrated in the synthesis of cyclic iodonium salts, provide a scalable alternative.

Procedure and Advantages

A two-step continuous-flow process involves:

- Diazotization : 2-amino-5-fluorobenzoic acid reacts with sodium nitrite in acidic medium.

- Iodination : The diazonium intermediate is treated with potassium iodide in a segmented flow reactor.

This method reduces reaction times from hours to minutes and improves safety by minimizing exposure to hazardous intermediates.

Comparative Efficiency

| Method | Time | Yield (%) | Scalability |

|---|---|---|---|

| Batch Diazotization | 4 h | 92 | Moderate |

| Continuous-Flow | 30 min | 86 | High |

Mechanistic Insights and Substituent Effects

The electronic influence of substituents critically dictates reaction pathways:

- The amino group activates the aromatic ring toward electrophilic substitution, directing iodination to the para position.

- Fluorine exerts an ortho/para-directing effect but deactivates the ring, necessitating vigorous conditions for iodination.

Density functional theory (DFT) calculations suggest that the carboxyl group stabilizes transition states through hydrogen bonding, enhancing regioselectivity.

Structural Characterization and Purity Assessment

Rigorous analytical protocols ensure compound integrity:

Spectroscopic Data

Purity Metrics

High-performance liquid chromatography (HPLC) analyses routinely report purity >98% for batches synthesized via diazotization.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoro-3-iodobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The amino, fluoro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Amino-2-fluoro-3-iodobenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-3-iodobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and iodo groups can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-Amino-2-fluoro-3-iodobenzoic acid with key analogs:

Key Observations:

- Substituent Effects: Iodo vs. Methyl: The iodine atom in this compound increases molecular weight and polarizability compared to methyl-substituted analogs (e.g., 2-Amino-5-fluoro-3-methylbenzoic acid). Amino Group Position: Position 5 amino groups (target compound) versus position 2 (2-Amino-3-fluoro-5-iodobenzoic acid) alter electronic distribution, affecting acidity and hydrogen-bonding capacity. Functional Groups: The benzoic acid moiety in the target compound provides strong electron-withdrawing effects, influencing reactivity and interaction with biological targets compared to nitrile-containing analogs (e.g., 5-Fluoro-2-iodobenzonitrile) .

Comparative Research Findings

- Solubility and Lipophilicity: The iodo group in the target compound likely reduces aqueous solubility compared to methyl or cyano analogs but increases lipophilicity, favoring blood-brain barrier penetration—a critical factor in neuroimaging agents . 5-Fluoro-2-iodobenzonitrile’s nitrile group introduces polarity, balancing lipophilicity for diverse applications .

- Synthetic Accessibility: Methyl and cyano derivatives (e.g., 2-Amino-5-fluoro-3-methylbenzoic acid) are commercially available in gram-scale quantities , whereas iodo-substituted analogs face synthesis challenges, as indicated by discontinuation notices .

Q & A

Q. What are the recommended synthetic routes for 5-amino-2-fluoro-3-iodobenzoic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves halogenation and amination steps. For example, iodination of a fluorobenzoic acid precursor using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (e.g., in acetic acid at 60–80°C) can introduce the iodine substituent . Subsequent amination via catalytic hydrogenation or Buchwald-Hartwig coupling may be employed. Purity optimization requires column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. HPLC analysis (>97% purity) is recommended for validation .

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and aromatic ring integrity.

- Mass spectrometry (HRMS) for molecular weight verification (expected m/z ~295.92 for C₇H₅FINO₂) .

- Elemental analysis to validate C, H, N, and halogen content.

- HPLC with UV detection (λ = 254 nm) to assess purity (>97%) .

Q. What are the key stability considerations for storage and handling?

- Methodological Answer : The compound is light-sensitive and prone to dehalogenation under prolonged UV exposure. Store in amber vials at 2–8°C under inert gas (argon or nitrogen). Avoid contact with strong oxidizers or moisture. Solubility data indicates limited aqueous solubility; use DMSO or DMF for stock solutions .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., deiodination or defluorination) be minimized during functionalization?

- Methodological Answer :

- Protecting Groups : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) or acetyl groups to prevent undesired side reactions during iodination/fluorination .

- Low-Temperature Reactions : Conduct reactions at –20°C to reduce radical-mediated dehalogenation.

- Catalytic Systems : Use palladium/copper catalysts for selective cross-coupling reactions, as described in analogous iodobenzoic acid derivatives .

Q. What analytical techniques resolve contradictions in reported reactivity data (e.g., conflicting catalytic activity in Suzuki-Miyaura couplings)?

- Methodological Answer : Discrepancies may arise from solvent polarity or catalyst loading. Systematic studies should include:

Q. How does the ortho-iodo and meta-fluoro substitution pattern influence intermolecular interactions in crystal engineering?

- Methodological Answer : The electron-withdrawing fluoro and bulky iodo groups create unique packing motifs. Single-crystal X-ray diffraction reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.